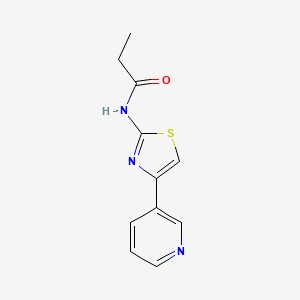

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a propionamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug discovery and material science.

作用機序

Target of Action

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a complex compound that interacts with various targets. Similar compounds have been found to interact with protein kinases such as cdk4 and cdk6 , which play pivotal roles in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to inhibit protein kinases by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting cell cycle progression.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation . By inhibiting protein kinases, these compounds can potentially disrupt the normal progression of the cell cycle, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and systemic exposure . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been found to inhibit the activity of protein kinases, potentially leading to disruption of the cell cycle and inhibition of cell growth .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

生化学分析

Biochemical Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to be a potent inhibitor of histone N-methyl lysine demethylase (KDM), specifically the KDM4 and KDM5 subfamilies . This interaction involves the binding of the compound to Fe(II) in the active site of these enzymes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of tumor cells by binding with DNA, thereby altering DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to Fe(II) in the active site of KDM4 and KDM5, inhibiting their activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(pyridin-3-yl)thiazol-2-amine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Studied for its anticancer properties, showing promise as a cyclin-dependent kinase inhibitor.

Industry: Utilized in the development of corrosion inhibitors for metals.

類似化合物との比較

N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine: Another kinase inhibitor with a similar structure but different substitution pattern on the thiazole ring.

4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: A phosphodiesterase inhibitor with a different heterocyclic fusion.

Uniqueness: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzyme targets makes it a versatile compound in drug discovery and development.

生物活性

N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring connected to a pyridine moiety and a propionamide group. This structural arrangement allows for various interactions with biological targets, contributing to its pharmacological properties. The compound's molecular formula is C12H12N4OS, with a molecular weight of approximately 244.31 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, thiazole derivatives are known to inhibit the growth of Mycobacterium tuberculosis and other Gram-positive bacteria .

- Anticancer Properties : Several studies have reported that thiazole-based compounds can inhibit cancer cell proliferation. For example, modifications in the thiazole structure have led to significant cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells . The specific mechanisms often involve the inhibition of key signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in disease pathways. This interaction can disrupt normal cellular functions and lead to therapeutic effects.

- Cell Signaling Modulation : By interfering with signal transduction pathways, this compound may influence gene expression and protein activity related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Case Studies

- Anticancer Activity : A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cells. This compound exhibited an IC50 value lower than that of standard chemotherapy agents, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibition at concentrations as low as 31.25 µg/mL against Gram-positive bacteria .

Future Directions

The ongoing research into this compound focuses on:

- Optimization of Synthesis : Efforts are being made to develop more efficient synthetic routes that enhance yield and reduce by-products, which could facilitate larger-scale production for clinical trials.

- Clinical Trials : Investigating the pharmacokinetics and safety profile in vivo will be crucial for advancing this compound toward clinical applications.

- Combination Therapies : Exploring the potential of combining this compound with existing therapies may enhance therapeutic outcomes in resistant bacterial infections or cancer treatments.

特性

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYECGKZDGHFYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。